

# Investigating the Pharmacokinetics of TMCb Components: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TMCB    |           |
| Cat. No.:            | B611406 | Get Quote |

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of the components of the fixed-dose combination antiretroviral therapy, Symtuza®, which is comprised of Darunavir (DRV), Cobicistat (COBI), Emtricitabine (FTC), and Tenofovir Alafenamide (TAF). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative PK data, detailed experimental methodologies from pivotal clinical trials, and visualizations of key mechanistic pathways.

## Data Presentation: Pharmacokinetic Parameters of Symtuza® Components

The following tables summarize the key pharmacokinetic parameters for each component of Symtuza® (Darunavir 800 mg, Cobicistat 150 mg, Emtricitabine 200 mg, and Tenofovir Alafenamide 10 mg) administered as a single tablet, unless otherwise specified. The data are compiled from pivotal clinical trials and prescribing information, providing a comparative view of each drug's behavior in the body.

Table 1: Steady-State Pharmacokinetic Parameters of Symtuza® Components in HIV-1-Infected Adults (With Food)[1]



| Parameter                                                                    | Darunavir<br>(DRV) | Cobicistat<br>(COBI) | Emtricitabin<br>e (FTC) | Tenofovir<br>Alafenamid<br>e (TAF) | Tenofovir<br>(TFV)a |
|------------------------------------------------------------------------------|--------------------|----------------------|-------------------------|------------------------------------|---------------------|
| Cmax<br>(ng/mL)                                                              | 8826 (33.3)        | 1129 (35.3)          | 2056 (25.3)             | 163 (51.9)                         | 18.8 (33.5)         |
| AUC24h<br>(ng·h/mL)                                                          | 109339<br>(31.1)   | 8517 (44.9)          | 13990 (23.9)            | 160 (55.8)                         | 330 (40.6)          |
| Ctrough<br>(ng/mL)                                                           | 2898 (52.0)        | 59 (144)             | 163 (58.9)              | N/Ab                               | 12.3 (50.4)         |
| Data are presented as mean (% coefficient of variation).                     |                    |                      |                         |                                    |                     |
| a Tenofovir (TFV) is the active metabolite of Tenofovir Alafenamide.         | _                  |                      |                         |                                    |                     |
| b Not applicable as Tenofovir Alafenamide is rapidly converted to Tenofovir. | _                  |                      |                         |                                    |                     |

Table 2: Single-Dose Pharmacokinetic Parameters of Symtuza® Components in Healthy Adults (Fed vs. Fasted)



| Component                | Condition          | Cmax<br>(ng/mL)      | Tmax (h)             | AUClast<br>(ng·h/mL) | T1/2 (h)   |
|--------------------------|--------------------|----------------------|----------------------|----------------------|------------|
| Darunavir                | Fed (High-<br>Fat) | 7042 (1481)          | 4.00 (1.50-<br>8.00) | 87200<br>(27385)     | 5.9 (2.1)  |
| Fasted                   | 4596 (1638)        | 2.50 (1.00-<br>4.00) | 48671<br>(16388)     | 5.5 (1.5)            |            |
| Cobicistat               | Fed (High-<br>Fat) | 894 (254)            | 4.00 (1.50-<br>6.00) | 6681 (2486)          | 3.7 (0.7)  |
| Fasted                   | 798 (268)          | 3.00 (1.00-<br>5.00) | 5459 (1975)          | 3.4 (0.5)            |            |
| Emtricitabine            | Fed (High-<br>Fat) | 2041 (481)           | 2.00 (0.60-<br>5.00) | 11722 (1959)         | 16.5 (3.3) |
| Fasted                   | 1798 (523)         | 2.00 (0.50-<br>4.00) | 10896 (2104)         | 16.1 (3.7)           |            |
| Tenofovir<br>Alafenamide | Fed (High-<br>Fat) | 110 (54.1)           | 1.50 (0.25-<br>3.50) | 123 (42.0)           | 0.3 (0.1)  |
| Fasted                   | 154 (70.6)         | 0.50 (0.25-<br>2.00) | 101 (43.4)           | 0.3 (0.1)            |            |
| Data are                 |                    |                      |                      |                      | _          |

Data are

presented as

mean (SD)

for Cmax,

AUClast, and

T1/2, and

median

(range) for

Tmax.

## **Experimental Protocols**

The pharmacokinetic data presented were primarily derived from two major Phase III clinical trials: AMBER (NCT02431247) and EMERALD (NCT02269917), as well as dedicated



pharmacokinetic studies.[2][3][4]

## Pivotal Clinical Trial Design (AMBER & EMERALD Studies)[2][3][4]

- Study Design: Both AMBER and EMERALD were randomized, active-controlled, multicenter, non-inferiority trials.[3][4] The AMBER study enrolled treatment-naïve HIV-1 infected adults, while the EMERALD study enrolled virologically-suppressed, treatment-experienced adults.
   [3][4]
- · Patient Population:
  - Inclusion Criteria: Adults with HIV-1 infection. For AMBER, patients were antiretroviral treatment-naïve. For EMERALD, patients were virologically suppressed on a stable antiretroviral regimen.[3][4]
  - Exclusion Criteria: Key exclusion criteria included the presence of certain resistanceassociated mutations, significant renal or hepatic impairment, and pregnancy.
- Dosing Regimen: Patients in the investigational arm of both studies received one tablet of Symtuza® (Darunavir 800 mg, Cobicistat 150 mg, Emtricitabine 200 mg, and Tenofovir Alafenamide 10 mg) once daily with food.[5][6]
- Pharmacokinetic Sampling:
  - In the AMBER and EMERALD studies, sparse blood samples were collected at various time points post-dose during study visits (e.g., weeks 2, 4, 8, 12, 24, and 48) to determine plasma concentrations of the drug components.[7]
  - Dedicated pharmacokinetic studies involved more intensive sampling over a 24-hour period at steady-state to calculate parameters such as Cmax, Tmax, and AUC.

## **Bioanalytical Methods**

 Sample Analysis: Plasma concentrations of Darunavir, Cobicistat, Emtricitabine, and Tenofovir Alafenamide were determined using validated high-performance liquid



chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) methods.[8][9][10] [11]

- Extraction: Drug components were typically extracted from plasma samples using protein precipitation or solid-phase extraction.[10][11]
- Quantification: The concentration of each analyte was quantified by comparing the peak area
  ratio of the analyte to that of an internal standard against a calibration curve. The lower limits
  of quantification were established to be sensitive enough for therapeutic drug monitoring.[9]

## **Mandatory Visualization**

The following diagrams, generated using the DOT language, illustrate key pathways and processes related to the pharmacokinetics of the Symtuza® components.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. safemedicines.org [safemedicines.org]

### Foundational & Exploratory





- 2. Population Pharmacokinetic Analysis of Darunavir and Tenofovir Alafenamide in HIV-1-Infected Patients on the Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide Single-Tablet Regimen (AMBER and EMERALD Studies) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Week 96 subgroup analyses of the phase 3, randomized AMBER and EMERALD trials evaluating the efficacy and safety of the once daily darunavir/cobicistat/emtricitabine/tenofovir alafenamide (D/C/F/TAF) single-tablet regimen in antiretroviral treatment (ART)-naïve and -experienced, virologically-suppressed adults living with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low Incidence and Brief Duration of Gastrointestinal Adverse Events with Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (D/C/F/TAF) Over 96 Weeks: Post hoc Analyses of AMBER and EMERALD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Dosing Considerations | SYMTUZA® (darunavir/cobicistat/emtricitabine/tenofovir alafenamide) HCP [symtuzahcp.com]
- 7. Restricted [jnjmedicalconnect.com]
- 8. Pharmacokinetics of darunavir in fixed-dose combination with cobicistat compared with coadministration of darunavir and ritonavir as single agents in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotechasia.org]
- 10. Simultaneous quantification of emtricitabine and tenofovir in human plasma using highperformance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of darunavir (TMC114) in human plasma by high-performance liquid chromatography with ultra-violet detection PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the Pharmacokinetics of TMCb Components: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611406#investigating-the-pharmacokinetics-of-tmcb-components]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com